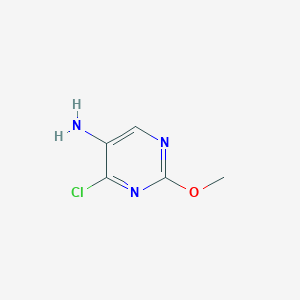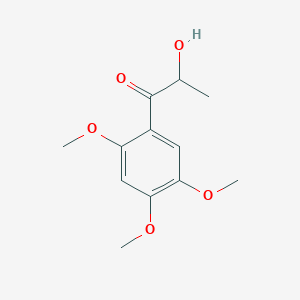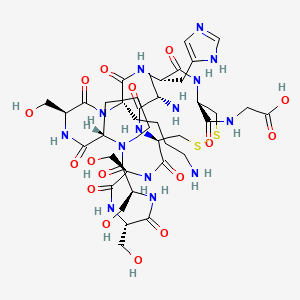
(4-Bromo-2,6-difluorobenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2,6-difluorobenzyl)hydrazine is an organic compound with the molecular formula C7H7BrF2N2 It is characterized by the presence of bromine, fluorine, and hydrazine functional groups attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,6-difluorobenzyl)hydrazine typically involves the nucleophilic substitution reaction of 4-bromo-2,6-difluorobenzyl chloride with hydrazine. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control of temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-difluorobenzyl)hydrazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms on the benzyl ring.
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include hydrazine, sodium hydride, and potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are hydrazine derivatives with substituted benzyl rings.
Oxidation: The major products include hydrazones and other oxidized derivatives.
Reduction: The major products are simpler hydrazine derivatives and alkanes.
Scientific Research Applications
(4-Bromo-2,6-difluorobenzyl)hydrazine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-difluorobenzyl)hydrazine involves its interaction with molecular targets through nucleophilic addition and substitution reactions. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of hydrazones and other derivatives. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar in structure but contains an amino group instead of a hydrazine group.
4-Bromo-2,6-difluorobenzyl alcohol: Contains a hydroxyl group instead of a hydrazine group.
4-Bromo-2,6-difluorobenzoic acid: Contains a carboxyl group instead of a hydrazine group.
Uniqueness
(4-Bromo-2,6-difluorobenzyl)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H7BrF2N2 |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
(4-bromo-2,6-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7BrF2N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2 |
InChI Key |
UTESBIFQKAYHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CNN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)


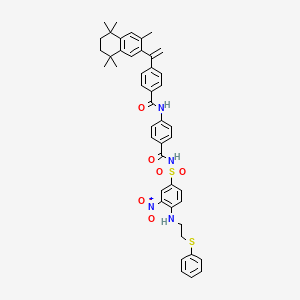
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
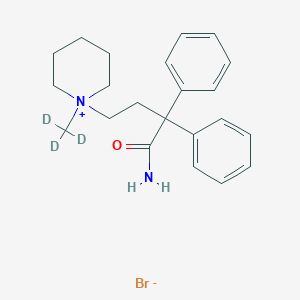

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
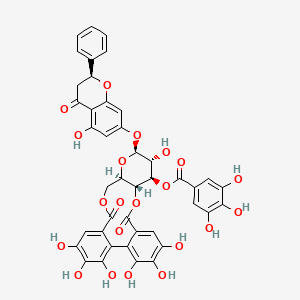
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
